molecular formula C9H8Cl2 B1614403 2-Chloro-3-(2-chlorophenyl)-1-propene CAS No. 731771-99-6

2-Chloro-3-(2-chlorophenyl)-1-propene

Cat. No. B1614403
CAS RN: 731771-99-6
M. Wt: 187.06 g/mol
InChI Key: DZRCJACLQNFFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-chlorophenyl)-1-propene, also known as 2-chloro-1-propene, is a versatile chemical compound that has a wide range of applications in synthetic organic chemistry. It is used in a variety of reactions, including alkylation, Friedel-Crafts acylations, and other synthetic transformations. The compound is also used in the preparation of a variety of pharmaceuticals, fragrances, and other compounds. 2-Chloro-1-propene is also used as an intermediate in the synthesis of other compounds, including the synthesis of polymers and other materials.

Scientific Research Applications

Agrochemical Industry

2-Chloro-3-(2-chlorophenyl)-1-propene: may serve as an intermediate in the synthesis of agrochemicals. Compounds with similar structural motifs, such as trifluoromethylpyridines (TFMP), have been extensively used in crop protection . The unique physicochemical properties imparted by the chlorophenyl group could potentially enhance the effectiveness of pesticides or herbicides derived from this compound.

Pharmaceutical Development

In the pharmaceutical industry, the compound could be utilized to develop new medicinal drugs. Its structural similarity to other active pharmaceutical ingredients that contain chlorophenyl groups suggests potential biological activity that could be harnessed for therapeutic purposes .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, 2-Chloro-3-(2-chlorophenyl)-1-propene could also find use in veterinary medicine. The chlorophenyl group is known to be a key structural component in several veterinary drugs, indicating potential uses in animal health and treatment .

properties

IUPAC Name

1-chloro-2-(2-chloroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRCJACLQNFFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641105
Record name 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-chlorophenyl)-1-propene

CAS RN

731771-99-6
Record name 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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